molecular formula C16H13NOS2 B2678917 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol CAS No. 477887-01-7

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol

Cat. No.: B2678917
CAS No.: 477887-01-7
M. Wt: 299.41
InChI Key: UFWPDUCKBPVARI-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with an appropriate indanol derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation, cyclization, and purification .

Industrial production methods for benzothiazole derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, microwave irradiation, and other advanced techniques to enhance reaction efficiency and reduce production costs .

Scientific Research Applications

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. Molecular docking studies have shown that the compound can bind to various biological targets, including enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS2/c18-13-9-10-5-1-2-6-11(10)15(13)20-16-17-12-7-3-4-8-14(12)19-16/h1-8,13,15,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWPDUCKBPVARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)SC3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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